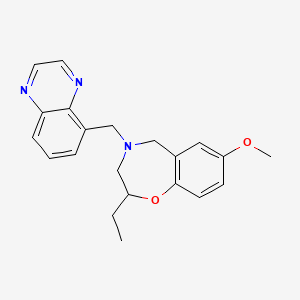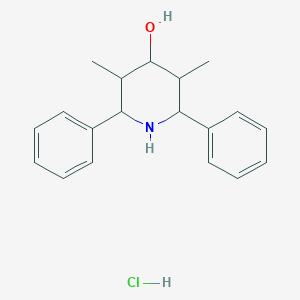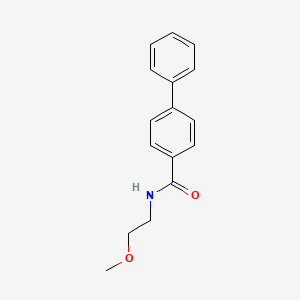
2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine
説明
2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine, also known as QNZ or Emapunil, is a synthetic compound that belongs to the benzoxazepine class of molecules. It was first synthesized in the early 1990s and has since been studied extensively for its potential therapeutic applications.
作用機序
The mechanism of action of 2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is not fully understood, but it is known to inhibit the activity of the NF-κB transcription factor. NF-κB plays a key role in regulating the immune response and is involved in the development of inflammation and cancer. By inhibiting NF-κB activity, 2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is able to reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. 2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine has been shown to have a low toxicity profile and is well-tolerated in animal studies.
実験室実験の利点と制限
One of the main advantages of 2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is its ability to selectively inhibit NF-κB activity without affecting other signaling pathways. This makes it a useful tool for studying the role of NF-κB in various diseases. 2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is also relatively easy to synthesize and is readily available for research purposes. One limitation of 2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is that it has poor solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine. One area of interest is its potential use in combination with other drugs for the treatment of various diseases. 2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine has been shown to enhance the effectiveness of other drugs in treating cancer and autoimmune diseases. Another area of interest is the development of more potent and selective NF-κB inhibitors based on the structure of 2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine. Finally, there is a need for more research on the safety and efficacy of 2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine in human clinical trials.
科学的研究の応用
2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine has been studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has also been studied for its potential use in treating various types of cancer, including leukemia, lymphoma, and breast cancer. 2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine has also been shown to have antiviral activity against HIV-1 and hepatitis C virus.
特性
IUPAC Name |
2-ethyl-7-methoxy-4-(quinoxalin-5-ylmethyl)-3,5-dihydro-2H-1,4-benzoxazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-3-17-14-24(13-16-11-18(25-2)7-8-20(16)26-17)12-15-5-4-6-19-21(15)23-10-9-22-19/h4-11,17H,3,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUJGDKYJDYYPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC2=C(O1)C=CC(=C2)OC)CC3=C4C(=CC=C3)N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3876784.png)
![2-[1,3-dioxo-6-(1-piperidinyl)-1H-benzo[de]isoquinolin-2(3H)-yl]ethyl acetate](/img/structure/B3876795.png)
![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B3876801.png)
![3-{2-[2-(benzyloxy)benzylidene]hydrazino}-N-cyclohexyl-3-oxopropanamide](/img/structure/B3876808.png)

![ethyl 2-(2-chlorobenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3876825.png)
![3-(1H-indol-3-yl)-N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]propanamide](/img/structure/B3876828.png)

![5-[4-(4-methyl-1-piperazinyl)-3-nitrobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3876848.png)
![3-[(5-nitro-2-pyridinyl)amino]phenol](/img/structure/B3876856.png)
![benzyl 3-{[(2-methylphenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B3876863.png)
![3-[2-(2-hydroxyethoxy)benzylidene]-1H-indene-1,2(3H)-dione](/img/structure/B3876870.png)
![[6,8,9-trimethyl-4-(1-methylethylidene)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol](/img/structure/B3876872.png)
